5,8-Tetradecadienoic acid

Description

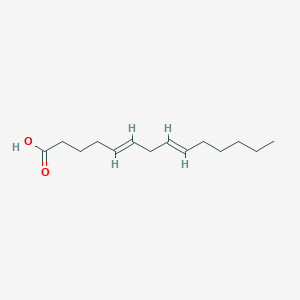

Structure

2D Structure

3D Structure

Properties

CAS No. |

10390-16-6 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(5E,8E)-tetradeca-5,8-dienoic acid |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)/b7-6+,10-9+ |

InChI Key |

HXHZGHRLVRFQDR-AVQMFFATSA-N |

SMILES |

CCCCCC=CCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCC(=O)O |

Synonyms |

5,8-tetradecadienoic acid |

Origin of Product |

United States |

Biological Occurrence and Distribution of 5,8 Tetradecadienoic Acid

Natural Occurrence and Identification in Biological Systems

The identification of 5,8-Tetradecadienoic acid in diverse organisms highlights its involvement in a range of biological processes. ontosight.ai It is recognized as a straight-chain, diunsaturated, long-chain fatty acid. nih.gov

While specific plant species producing this compound are documented in specialized databases like PlantFAdb, detailed phylogenetic analyses linking a broad range of these plant species were not extensively covered in the provided search results. fatplants.netplantfadb.orgplantfadb.org The compound is noted to be found in certain plant oils. cymitquimica.com Phylogenetic analysis of related fatty acid modifying enzymes, such as those that create conjugated double bonds, has been used to understand the evolutionary diversification of fatty acid synthesis in plants, though this does not focus directly on this compound. nih.gov

Microorganisms are a notable source of this compound and its derivatives, often through biotransformation pathways.

Fungi and Yeast: The soil fungus Mucor genevensis can transform exogenous arachidonic acid into an oxylipin, 3-hydroxy-5Z,8Z-tetradecadienoic acid (3-HTDE). nih.gov This metabolite is found in the aqueous supernatant of the fungal culture. nih.gov Similarly, the yeast Dipodascopsis uninucleata can produce related 3-hydroxy oxylipins from other fatty acid precursors through processes believed to involve β-oxidation. oup.com In the context of fermentation, Mucor genevensis has been identified as one of the fungal species present in traditionally fermented Pixian broad bean paste, which contains a complex profile of aroma compounds. tandfonline.com

Bacteria: The bacterium Streptomyces toxytricini utilizes (5Z,8Z)-tetradeca-5,8-dienoic acid in the biosynthesis of lipstatin (B1674855). acs.org Fermentation experiments have confirmed its incorporation into the side chains of the lipstatin molecule. acs.org A coral-associated actinomycete, Micrococcus sp. C5-9, produces two related keto fatty acids, (6E,8Z)-5-oxo-6,8-tetradecadienoic acid and its (6E,8E)-isomer. beilstein-journals.orgd-nb.infomdpi.com Additionally, this compound has been identified in the fatty acid composition of certain strains of Leptospira, a genus of bacteria. nih.gov In these bacteria, the acid was found in a bound form within the chloroform-methanol insoluble fraction of the cell. nih.gov

This compound has been identified in the secretions of several insect species. It is a component of the anal droplet secretions of the eusocial gall-inducing thrips Kladothrips intermedius. researchgate.net The compound has also been detected in other thrips species, including Dinothrips sp. and Elaphrothrips tuberculatus. usda.gov

In vertebrates, an increase in this compound has been observed in the plasma of human patients with very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, a metabolic disorder affecting fatty acid oxidation. researchgate.net The acid is found in both free and esterified forms in these individuals. researchgate.net It has also been listed as a metabolite measured in studies related to Alzheimer's Disease. mdpi.com

Table 1: Documented Occurrence of this compound and its Derivatives in Biological Systems

| Category | Organism/System | Specific Location/Context | Compound Form |

| Microorganism (Fungus) | Mucor genevensis | Culture supernatant | 3-hydroxy-5,8-tetradecadienoic acid |

| Microorganism (Bacterium) | Streptomyces toxytricini | Fermentation broth | (5Z,8Z)-5,8-Tetradecadienoic acid (precursor) |

| Microorganism (Bacterium) | Micrococcus sp. C5-9 | Culture broth | (6E,8Z)-5-oxo-6,8-tetradecadienoic acid |

| Microorganism (Bacterium) | Leptospira sp. | Cellular (bound form) | This compound |

| Animal (Insect) | Kladothrips intermedius | Anal droplets | This compound |

| Animal (Insect) | Dinothrips sp. | Anal exudates | This compound |

| Animal (Human) | Patients with VLCAD deficiency | Plasma | This compound |

Ecological Significance and Environmental Presence

The ecological role of this compound is primarily understood through its function in chemical communication and defense. In thrips, the anal droplets containing this and other fatty acids are secreted when the insect is threatened, suggesting a defensive function. researchgate.netusda.gov The presence of related keto fatty acids in a coral-associated Micrococcus species points to a potential role in the symbiotic or protective chemical interactions within the coral reef ecosystem. beilstein-journals.orgd-nb.info Furthermore, certain unsaturated fatty acids have been shown to inhibit oviposition in insects like Drosophila melanogaster and Tribolium castaneum, indicating a potential role for compounds like this compound as semiochemicals that influence insect behavior. cymitquimica.com The environmental presence of the acid itself is not well-documented, but its production by soil fungi and bacteria suggests it may be a component of various terrestrial and marine microbial ecosystems. nih.govbeilstein-journals.org

Biosynthesis and Metabolic Pathways of 5,8 Tetradecadienoic Acid

De Novo Biosynthetic Routes and Enzymatic Mechanisms

While the complete de novo biosynthesis of 5,8-tetradecadienoic acid is not extensively detailed in the provided information, its formation is linked to the metabolism of other fatty acids. In the context of lipstatin (B1674855) biosynthesis by Streptomyces toxytricini, this compound is utilized in the formation of the lipstatin molecule. nih.gov Fermentation experiments have shown that labeled (5Z,8Z)-tetradeca-5,8-dienoic acid is incorporated into the side chains of lipstatin, indicating its role as a precursor in this biosynthetic pathway. nih.gov

In the yeast Pichia guilliermondii, 3Z,5Z-tetradecadienoic acid can be produced through the microbial fermentation of ricinoleic acid. smolecule.com Additionally, the fungus Aspergillus ochraceus is noted to produce goshuyic acid, another name for this compound. nih.gov

Catabolic Pathways: Peroxisomal β-Oxidation and Related Enzymes

The breakdown of this compound primarily occurs through peroxisomal β-oxidation. nih.govresearchgate.net This metabolic process is crucial for shortening the carbon chain of fatty acids. Studies have shown that one complete cycle of β-oxidation of this compound results in the formation of 6-dodecenoic acid. researchgate.netnih.gov This degradation is part of a larger pathway where arachidonic acid is broken down into shorter fatty acids. nih.govresearchgate.netnih.gov The process is dependent on the presence of functional peroxisomes, as demonstrated by the fact that cells with deficient peroxisomal β-oxidation, such as in Zellweger's syndrome, cannot carry out this conversion. nih.gov

Degradation Intermediates of this compound

Several intermediates are formed during the catabolism of this compound and related compounds.

8-hydroxy-3Z,5Z-tetradecadienoic acid: This compound has been identified as a transient intermediate in the biosynthesis of γ-decalactone from ricinoleic acid in the yeast Pichia guilliermondii. nih.govoup.com Its structure has been confirmed through various spectroscopic methods. nih.govoup.com

3-hydroxy-5,8-tetradecadienoic acid: The soil fungus Mucor genevensis can convert exogenous arachidonic acid into this oxylipin. nih.gov This metabolite is found in the aqueous supernatant of the fungal culture. nih.gov

| Degradation Intermediate | Producing Organism | Precursor | Reference |

| 8-hydroxy-3Z,5Z-tetradecadienoic acid | Pichia guilliermondii | Ricinoleic acid | nih.govoup.com |

| 3-hydroxy-5,8-tetradecadienoic acid | Mucor genevensis | Arachidonic acid | nih.gov |

Role of Specific Enzyme Classes in Double Bond Processing

The processing of the double bonds in unsaturated fatty acids like this compound during β-oxidation requires the action of specific enzymes.

Dienoyl-CoA Reductase: The removal of double bonds from odd-numbered carbons in fatty acids like arachidonic acid, which leads to the formation of this compound, requires NADPH-dependent 2,4-dienoyl-CoA reductase. researchgate.netnih.gov

Dienoyl-CoA Isomerase: Alongside the reductase, Δ3,5,Δ2,4-dienoyl-CoA isomerase is also essential for this process. researchgate.netnih.gov This enzyme helps to shift the position of the double bonds to allow for further oxidation. researchgate.netnih.gov In Saccharomyces cerevisiae, the degradation of oleic acid involves a thioesterase-dependent pathway, and the compound 3,5-tetradecadienoic acid has been identified in the medium of wild-type cells. nih.gov

Interconversion and Derivatization Pathways

Metabolism from Precursors

This compound can be synthesized from longer-chain fatty acids. Human skin fibroblasts can convert arachidonic acid into this compound through peroxisomal oxidation. nih.gov This conversion is a chain-shortening process that occurs within the peroxisomes. nih.gov In individuals with a deficiency in mitochondrial long-chain acyl-coenzyme A dehydrogenase, there is an increased production of this compound from arachidonic acid. nih.gov

Esterification Processes (e.g., Methyl, Ethyl esters)

Esterification is a fundamental chemical reaction in lipid chemistry, involving the conversion of a carboxylic acid and an alcohol into an ester and water. In the context of this compound, this process yields fatty acid esters (FAEs), such as methyl and ethyl esters, which are significant for their chemical properties and potential applications. foodb.ca The formation of these esters can be achieved through both chemical and enzymatic pathways.

The direct esterification of fatty acids is a common synthetic route. However, industrial production often favors transesterification, using triglycerides or simple fatty acid esters like methyl esters as starting materials, particularly for more complex esters like sucrose (B13894) esters. bohrium.com Chemical synthesis methods can be energy-intensive and may use harsh chemicals. ui.ac.id

An increasingly preferred alternative is enzymatic synthesis using lipases. bohrium.comresearchgate.net Lipase-catalyzed esterification is noted for its specificity and operation under mild reaction conditions. researchgate.netdss.go.th These enzymes can facilitate the esterification of polyunsaturated fatty acids (PUFAs) with various alcohols to produce high-value esters. dss.go.thjst.go.jp The reaction is reversible, and its equilibrium is influenced by the amount of water present in the reaction medium. dss.go.th For instance, the synthesis of triglycerides from PUFAs using Novozym 435 lipase (B570770) can achieve a yield of 84.7% under optimized conditions. dss.go.th Similarly, lipase from Candida rugosa has been used to synthesize L-menthyl esters of eicosapentaenoic acid (EPA) in a solvent-free system, reaching approximately 75% esterification. jst.go.jp

Methyl (Z,Z)-5,8-tetradecadienoate

Methyl (Z,Z)-5,8-tetradecadienoate is the methyl ester derivative of this compound. foodb.cahmdb.ca It belongs to the class of organic compounds known as fatty acid methyl esters (FAMEs). foodb.cahmdb.cacontaminantdb.ca These compounds feature a fatty acid that has been esterified with a methyl group. foodb.cahmdb.ca The synthesis of FAMEs can be accomplished through various methods, including the acid-catalyzed esterification of the parent fatty acid with methanol (B129727) or via transesterification of triglycerides. frontiersin.org For example, in laboratory settings, fatty acid methyl esters are often formed for analytical purposes, such as gas chromatography, by using reagents like 15% H₂SO₄ in methanol. frontiersin.org A stereoselective synthesis of methyl (3E,5Z)-3,5-tetradecadienoate, an isomer, has been reported, achieving the final product through hydrolysis of an intermediate with potassium hydroxide (B78521) in methanol. oup.com

Ethyl (Z,Z)-5,8-tetradecadienoate

Ethyl (Z,Z)-5,8-tetradecadienoate is the corresponding ethyl ester of the parent fatty acid. foodb.ca Classified as a fatty acid ester, it is a carboxylic ester derivative of a fatty acid. foodb.ca The production of fatty acid ethyl esters (FAEEs) can also be achieved through lipase-catalyzed reactions. For example, the lipase from Candida antarctica has been shown to be effective in converting polyunsaturated fatty acids into their ethyl ester form. dss.go.th This enzymatic approach is often favored for its mild conditions, which help preserve the structure of the unsaturated fatty acid. dss.go.th

The table below summarizes key properties of this compound and its methyl and ethyl esters.

Research Findings on Fatty Acid Esterification

Research into the esterification of polyunsaturated fatty acids provides a model for the synthesis of esters from this compound. Enzymatic methods are particularly well-documented. Lipases are widely employed due to their ability to catalyze reactions under gentle conditions, which is crucial for preventing the degradation of unstable PUFAs. researchgate.netdss.go.th

Key parameters influencing the yield and rate of lipase-catalyzed esterification include the choice of enzyme, reaction temperature, water content, and the molar ratio of substrates. dss.go.thmdpi.com For instance, in the synthesis of triglycerides from a cod liver oil PUFA concentrate, Novozym 435 (an immobilized lipase B from Candida antarctica) was found to be highly effective. dss.go.thmdpi.com The optimal conditions were determined to be a temperature of 60°C, a water content of 0.5% (v/v), and a glycerol-to-fatty acid molar ratio of 1:3. dss.go.th

The table below presents examples of research findings on the enzymatic esterification of various polyunsaturated fatty acids, which are analogous to the processes applicable to this compound.

Mechanistic Biological Roles of 5,8 Tetradecadienoic Acid in Research Models

Involvement in Cellular Lipid Metabolism and Membrane Structure/Function

As a long-chain fatty acid, 5,8-tetradecadienoic acid is a fundamental component of cellular lipid metabolism. ontosight.ai It serves as an intermediate in the oxidation of unsaturated fatty acids, a key process for energy production. hmdb.cachemfont.ca An increase in plasma levels of goshuyic acid has been associated with certain acyl-CoA dehydrogenase deficiency disorders, highlighting its role in fatty acid metabolism. hmdb.cachemfont.cafrontiersin.org

Its molecular structure is critical to its function within biological membranes. ufs.ac.za Like other polyunsaturated fatty acids, it is predicted to be primarily located within the cell membrane, where it contributes to maintaining fluidity and permeability. hmdb.cavulcanchem.com Research on the HIV-1 Gag protein, which requires myristoylation (attachment of a 14-carbon fatty acid) to anchor to membranes, has provided insights into the function of this compound. pnas.org When cells are treated with this compound, it can be used for acylation in place of the saturated myristic acid. pnas.org This substitution reduces the affinity of the Gag protein for lipid rafts—specialized, ordered membrane microdomains—thereby inhibiting viral assembly. pnas.org This demonstrates how the introduction of cis-double bonds by this fatty acid can alter the physical properties and organization of proteins within the membrane. pnas.org

Precursor Function in Signaling Molecule Biogenesis

This compound and its close derivatives serve as precursors for various bioactive lipid mediators. vulcanchem.com These signaling molecules are critical for a wide range of biological processes.

Contributions to Eicosanoid Metabolism

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, but related pathways can metabolize other fatty acids into active oxylipins. nih.govasm.org Research has shown that the soil fungus Mucor genevensis can convert exogenous arachidonic acid (a primary eicosanoid precursor) into 3-hydroxy-5,8-tetradecadienoic acid (3-HTDE), an oxygenated metabolite or oxylipin. nih.govasm.orgnih.govcmdm.tw This biotransformation demonstrates that a C14 fatty acid with the 5,8-diene structure is a product of pathways that metabolize canonical signaling lipids. nih.gov

Furthermore, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is crucial in the 5-lipoxygenase pathway for producing the potent chemoattractant 5-oxo-ETE, can also metabolize other 5-hydroxy fatty acids. nih.gov Studies on the metabolism of sebaleic acid (5,8-octadecadienoic acid), a structurally similar fatty acid, confirm its interaction with eicosanoid-metabolizing enzymes. nih.gov

Role in Prostaglandin (B15479496) and Leukotriene Synthesis

Prostaglandins (B1171923) and leukotrienes are major classes of eicosanoids that regulate inflammation and immunity. nih.govasm.org The synthesis of these molecules is initiated by cyclooxygenase (COX) and lipoxygenase enzymes acting on polyunsaturated fatty acids. ufs.ac.zanih.gov While direct synthesis from this compound is not fully detailed, the production of its hydroxylated form, 3-HTDE, by fungi places it within the broader family of oxylipins, which includes prostaglandins and leukotrienes. asm.orgnih.gov

Moreover, studies on the fungal metabolite 3-hydroxy-eicosatetraenoic acid (3-HETE), which mimics arachidonic acid, show it can be oxygenated by the COX-2 enzyme to produce a novel cascade of bioactive 3-hydroxy-prostaglandins. ufs.ac.zanih.gov This indicates that the enzymatic machinery for prostaglandin synthesis can accommodate hydroxylated fatty acids, suggesting that derivatives of this compound could potentially be converted into novel signaling molecules within these pathways. ufs.ac.za The metabolism of leukotriene B4 isomers has also been shown to produce hydroxylated tetradecadienoic acid intermediates, further linking this carbon skeleton to leukotriene metabolic pathways. nih.gov

Modulation of Gene Expression and Transcriptional Regulation

Derivatives of tetradecadienoic acid have been shown to directly influence gene expression by activating key transcription factors. Research on metabolites from a marine-associated Micrococcus species identified (6E,8Z)-5-oxo-6,8-tetradecadienoic acid and its (6E,8E) isomer as agonists for peroxisome proliferator-activated receptors (PPARs), with specific activity towards PPARα and PPARγ. rsc.org PPARs are nuclear receptors that, when activated by fatty acid ligands, regulate the transcription of a vast array of genes involved in lipid metabolism, inflammation, and cellular differentiation. rsc.org The activation of these critical metabolic regulators by a tetradecadienoic acid derivative provides a direct mechanism for its influence on cellular gene expression. rsc.org

Regulation of Fatty Acid Degradation Genes (e.g., fad regulon)

In bacteria such as Escherichia coli, the degradation of fatty acids is controlled by the fatty acid degradation (fad) regulon. mdpi.comnih.gov This system is regulated by the transcriptional repressor FadR, which binds to the promoter regions of fad genes and inhibits their expression. mdpi.com When long-chain fatty acyl-CoAs (C14 or longer) are present, they bind to FadR, causing it to dissociate from the DNA and allowing the transcription of the fad genes needed for β-oxidation. nih.gov

During the β-oxidation of certain unsaturated fatty acids like oleic acid, metabolic intermediates that are difficult to degrade further can accumulate. acs.org One such intermediate is 3,5-cis-tetradecadienoyl-CoA. acs.org To prevent the accumulation of this metabolite, which would inhibit the β-oxidation pathway, E. coli employs a specific thioesterase called FadM (encoded by the ybaW gene). acs.org FadM, itself a member of the fad regulon, is induced by fatty acids and functions to hydrolyze 3,5-cis-tetradecadienoyl-CoA, releasing 3,5-cis-tetradecadienoic acid into the medium. mdpi.comacs.org This process demonstrates a direct regulatory link where the expression of the fad regulon is essential for managing the levels of a tetradecadienoic acid isomer. acs.org

Interactions within Microbial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system that allows microorganisms to monitor their population density and coordinate group behaviors, including virulence. nih.govufs.ac.za Research has identified a hydroxylated derivative of tetradecadienoic acid as a key signaling molecule in the QS system of the pathogenic fungus Candida albicans. nih.govufs.ac.za

Specifically, 3(R)-hydroxy-tetradecaenoic acid (3-HTDE), a β-oxidation metabolite of linoleic acid, acts as a QS molecule that accelerates morphogenesis in C. albicans. nih.govresearchgate.net This transition from a yeast-like form to a filamentous hyphal form is a critical step for tissue invasion and biofilm formation. ufs.ac.za 3-HTDE achieves this by altering the expression of genes necessary for hyphal formation once the cell population reaches a certain density. nih.gov This finding establishes a clear role for a tetradecadienoic acid derivative as an intercellular signal that regulates pathogenicity in a microbial species. nih.govufs.ac.za

Table 2: Summary of Research Findings

| Section | Key Finding | Model System/Organism | Reference |

|---|---|---|---|

| 4.1. Lipid Metabolism & Membrane Function | Incorporation into membranes alters the affinity of acylated proteins for lipid rafts, affecting function. | HIV-1 Gag protein in cell culture | pnas.org |

| 4.2. Precursor Function | Fungus biotransforms arachidonic acid into 3-hydroxy-5,8-tetradecadienoic acid, linking it to oxylipin pathways. | Mucor genevensis | nih.gov |

| 4.3. Gene Expression | A 5-oxo derivative activates PPARα and PPARγ transcription factors, which regulate metabolic genes. | Micrococcus sp. metabolite in cell-based assays | rsc.org |

| 4.3.1. Fad Regulon | An isomer, 3,5-cis-tetradecadienoic acid, is produced via the FadM thioesterase to prevent inhibition of the β-oxidation cycle. | Escherichia coli | mdpi.comacs.org |

| 4.4. Quorum Sensing | A hydroxylated derivative (3-HTDE) acts as a signaling molecule to promote hyphal formation. | Candida albicans | nih.govufs.ac.za |

Enzymatic Inhibition and Substrate Specificity Studies (e.g., 5-Hydroxyeicosanoid Dehydrogenase)

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is a microsomal enzyme responsible for converting 5S-hydroxy eicosanoids, such as 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE), into their more potent 5-oxo counterparts. nih.gov The substrate specificity of 5-HEDH is stringent, requiring a particular molecular architecture for a compound to be metabolized or to act as an inhibitor.

Studies on a range of synthetic 5S-hydroxy fatty acids have elucidated the key structural requirements for interaction with the 5-HEDH active site. nih.govnih.gov Efficient oxidation by 5-HEDH necessitates a free carboxyl group, a hydroxyl group in the 5S configuration, a trans double bond at the 6-position, and a hydrophobic chain at the omega-end of the molecule. nih.gov The enzyme's activity is also significantly influenced by the carbon chain length of the fatty acid. nih.govnih.gov

Research using microsomes from monocytic U937 cells has shown that fatty acid substrates with fewer than 16 carbons are not substantially metabolized by 5-HEDH. nih.govnih.gov Specifically, 5S-hydroxy-6E,8Z-tetradecadienoic acid (5h-14:2), a hydroxylated derivative of this compound, was found to be a poor substrate for 5-HEDH and did not exhibit any detectable inhibitory activity against the enzyme's primary function of converting 5-HETE to 5-oxo-ETE. nih.govresearchgate.net This lack of activity is attributed to its 14-carbon chain, which is shorter than the minimum 16-carbon length required for effective binding and turnover by the enzyme. nih.govnih.gov In contrast, longer chain fatty acids like 5-hydroxy-6-octadecenoic acid and 5-hydroxy-6-eicosenoic acid proved to be fairly potent inhibitors. nih.govnih.gov

Table 1: Substrate and Inhibitor Specificity of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

| Compound | Carbon Chain Length | Activity with 5-HEDH | Reference |

| 5S-hydroxy-6E,8Z-dodecadienoic acid (5h-12:2) | 12 | Poor substrate, no inhibitory activity | nih.gov |

| 5S-hydroxy-6E,8Z-tetradecadienoic acid (5h-14:2) | 14 | Poor substrate, no inhibitory activity | nih.govresearchgate.net |

| 5-hydroxy-6-octadecenoic acid | 18 | Potent inhibitor | nih.govnih.gov |

| 5-hydroxy-6-eicosenoic acid | 20 | Potent inhibitor | nih.govnih.gov |

| 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) | 20 | Preferred substrate | nih.govnih.gov |

Biological Activities of Derivatives in Non-Human Systems

While this compound itself has been studied, its derivatives and related compounds have shown notable biological activities in various non-human research models, from microbial cultures to viral assembly systems.

One significant area of research involves the modification of the HIV-1 Gag protein, which is essential for the assembly of the virus. pnas.orgpnas.org The Gag protein is typically modified with myristic acid (a saturated 14-carbon fatty acid), a process crucial for its binding to the host cell membrane and subsequent viral particle formation. pnas.org However, research has demonstrated that when cells are treated with (5Z,8Z)-5,8-tetradecadienoic acid, this unsaturated fatty acid can be used by the cell's machinery to modify the Gag protein instead. pnas.orgpnas.org This alteration, incorporating an unsaturated acyl chain, reduces the affinity of the Gag protein for specific plasma membrane subdomains known as rafts. pnas.orgpnas.org Consequently, this mis-targeting inhibits the efficient assembly of Gag-driven virus-like particles, suggesting a potential strategy for disrupting viral production. pnas.orgpnas.org

In the fungal kingdom, certain microorganisms can biotransform fatty acids into hydroxylated derivatives. The fungus Mucor genevesis has been documented to convert arachidonic acid into 3-hydroxy-5,8-tetradecadienoic acid (3-HDTE). ufs.ac.za This biotransformation highlights a metabolic pathway in a non-human system that produces a specific hydroxylated derivative of this compound.

Another derivative, 2,4-tetradecadienoic acid isobutyl amide, was isolated from Piper nigrum (black pepper) and demonstrated cytotoxic activity against HL60 (Human promyelocytic leukemia cells) and MCT-7 cancer cell lines in vitro. mdpi.com Although this compound has a different double bond arrangement, it represents a biologically active derivative of tetradecadienoic acid found in a natural, non-human source.

Table 2: Biological Activities of this compound and Its Derivatives in Non-Human Systems

| Compound/Derivative | System/Model | Observed Biological Activity | Reference |

| (5Z,8Z)-5,8-Tetradecadienoic acid | HIV-1 Gag protein assembly (in cell culture) | Covalently modifies Gag protein, reduces its affinity for membrane rafts, and inhibits viral particle assembly. | pnas.orgpnas.org |

| 3-hydroxy-5,8-tetradecadienoic acid | Fungus (Mucor genevesis) | Produced via biotransformation of arachidonic acid. | ufs.ac.za |

| 2,4-tetradecadienoic acid isobutyl amide | Cancer cell lines (HL60, MCT-7) | Exhibited cytotoxic activity. | mdpi.com |

Advanced Analytical Methodologies for 5,8 Tetradecadienoic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the comprehensive profiling of fatty acids, including 5,8-Tetradecadienoic acid. This powerful method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In the context of this compound research, GC-MS is instrumental in identifying and quantifying the compound in complex biological matrices such as plasma and serum. researchgate.netnih.gov

The process typically involves the extraction of lipids from the sample, followed by a derivatization step to convert the fatty acids into more volatile and thermally stable esters, most commonly methyl esters. hmdb.cathegoodscentscompany.comcontaminantdb.ca This enhances their chromatographic behavior, allowing for efficient separation on a capillary column based on their boiling points and polarity. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its definitive identification and quantification.

GC-MS has been successfully employed to analyze the free fatty acid and total fatty acid profiles in plasma, where it has been instrumental in identifying unusual fatty acids that accumulate in certain metabolic disorders. researchgate.net The high sensitivity of GC-MS makes it a preferred method for detecting even trace amounts of this compound and its isomers. nih.gov

Derivatization Strategies for Enhanced Analysis

To overcome the inherent low volatility of free fatty acids and improve their chromatographic properties for GC-MS analysis, derivatization is a critical step. This chemical modification process converts the carboxylic acid group into a less polar and more volatile ester or other derivative.

Common derivatization strategies for fatty acids like this compound include:

Esterification: The most common method involves converting the fatty acid to its methyl ester (FAME) using reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. hmdb.cathegoodscentscompany.comcontaminantdb.ca Ethyl esters can also be prepared. foodb.ca These esters are significantly more volatile than the corresponding free acids, leading to sharper peaks and better separation in the GC column.

Picolinyl Esters and Dimethyloxazoline (DMOX) Derivatives: For determining the position of double bonds within the fatty acid chain, more specialized derivatization techniques are employed. biorxiv.org Picolinyl esters and DMOX derivatives, upon electron ionization in the mass spectrometer, produce characteristic fragmentation patterns that allow for the precise localization of the double bonds, which is crucial for distinguishing between isomers of tetradecadienoic acid. biorxiv.org

The choice of derivatization strategy depends on the specific research question, whether it is for routine quantification or for detailed structural elucidation of novel isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), have emerged as powerful and versatile platforms for the analysis of this compound, particularly within the context of metabolomics and lipidomics. nih.govescholarship.org These techniques are especially advantageous for analyzing complex biological samples, offering high sensitivity, specificity, and throughput. nih.govnih.gov

Unlike GC-MS, LC-MS does not typically require derivatization for fatty acids, as the separation is performed in the liquid phase. This can simplify sample preparation and avoid potential artifacts introduced during the derivatization process. UPLC, with its use of smaller particle size columns, provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. bioanalysis-zone.com

In several studies, UPLC-MS has been the analytical method of choice for untargeted lipidomics to profile a wide range of metabolites, including this compound, in biological fluids like plasma and serum. bioanalysis-zone.commdpi.comacs.org The high-resolution mass spectrometry component, often a time-of-flight (TOF) or Orbitrap analyzer, allows for accurate mass measurements, which is critical for the confident identification of compounds in complex mixtures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation and Conformation Studies

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive structural elucidation of fatty acids like this compound, especially when novel isomers are isolated. d-nb.infobeilstein-journals.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. vulcanchem.com

¹H NMR spectroscopy reveals the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for determining the position and geometry (cis or trans) of the double bonds. acs.orgoup.com

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. oup.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule and confirm the structure. beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. d-nb.infobeilstein-journals.org For this compound, the IR spectrum would show characteristic absorption bands for:

The carboxylic acid O-H stretch (a broad band).

The carbonyl C=O stretch of the carboxylic acid.

The C-H stretches of the aliphatic chain and the vinyl C-H stretches of the double bonds. The position and shape of these bands can provide clues about the molecular structure and conformation. d-nb.infobeilstein-journals.org

Together, NMR and IR spectroscopy provide a comprehensive picture of the molecular structure of this compound, confirming the chain length, the number and position of double bonds, and their stereochemistry. d-nb.infobeilstein-journals.org

Untargeted and Targeted Lipidomics/Metabolomics Approaches

Both untargeted and targeted lipidomics and metabolomics approaches have been pivotal in understanding the role of this compound in various biological systems.

Untargeted metabolomics aims to comprehensively measure as many small molecules as possible in a biological sample to identify changes related to a particular condition or disease state. escholarship.orgmdpi.com This hypothesis-generating approach has been instrumental in discovering this compound as a potentially significant metabolite in various contexts. escholarship.orgmdpi.com UPLC-MS is a common analytical platform for untargeted studies due to its broad coverage of metabolites. nih.govresearchgate.net

Targeted metabolomics , on the other hand, focuses on the accurate and precise quantification of a specific, predefined set of metabolites, including this compound. nih.govresearchgate.net This approach is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. Targeted methods typically employ tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity. researchgate.net

Application in Animal Models of Metabolic Dysregulation

While direct evidence for the application of these methodologies for this compound in animal models of metabolic dysregulation is not explicitly detailed in the provided search results, the principles of lipidomics and metabolomics are widely applied in such models. For instance, studies on fatty acid oxidation disorders in humans have identified elevated levels of this compound, suggesting its relevance in metabolic dysregulation. researchgate.net Untargeted and targeted metabolomics approaches in animal models of diseases like Alzheimer's have identified significant alterations in various metabolic pathways, including fatty acid metabolism. mdpi.comnih.gov These studies provide a framework for how this compound would be investigated in animal models of metabolic diseases.

Identification as a Research Biomarker in Specific Biological Contexts

A significant outcome of applying advanced analytical methodologies has been the identification of this compound as a research biomarker in several biological contexts.

Alzheimer's Disease and Mild Cognitive Impairment (MCI): Several metabolomics studies have identified this compound as part of a panel of plasma metabolites that can differentiate patients with amnestic mild cognitive impairment (aMCI) from healthy controls. nih.govbioanalysis-zone.commdpi.comacs.orgresearchgate.netnih.govresearchgate.net One study reported that a panel including this compound, thymine, arachidonic acid, 2-aminoadipic acid, and N,N-dimethylglycine could distinguish aMCI patients. bioanalysis-zone.comacs.orgresearchgate.net

Cancer: An untargeted LC-MS approach identified this compound as one of several lipid species that were significantly altered in the pleural effusion of non-small cell lung cancer patients compared to benign cases. nih.gov

Chronic Kidney Disease (CKD): In a study on CKD patients, untargeted lipidomics using UPLC-HDMS identified this compound as one of four potential biomarkers that, in combination with others, could help stratify patients. escholarship.org

Fatty Acid Oxidation Disorders: In patients with very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, an inherited metabolic disorder, increased levels of this compound have been observed in plasma. researchgate.net

Myasthenia Gravis: Significant changes in the levels of this compound have been noted in patients with this autoimmune neuromuscular disease. mdpi.com

Table of Research Findings for this compound as a Biomarker

| Biological Context | Analytical Method(s) | Key Finding |

| Mild Cognitive Impairment (MCI) | UPLC-TOF-MS, GC-TOF-MS | Part of a 5-metabolite panel to differentiate aMCI from controls. bioanalysis-zone.commdpi.comacs.orgresearchgate.net |

| Non-Small Cell Lung Cancer | Untargeted LC-MS | Elevated levels in malignant pleural effusion. nih.gov |

| Chronic Kidney Disease (CKD) | UPLC-HDMS | Identified as a potential biomarker for patient stratification. escholarship.org |

| VLCAD Deficiency | GC-MS | Increased plasma levels in patients. researchgate.net |

| Myasthenia Gravis | LC-MS | Altered serum levels observed in patients. mdpi.com |

Synthetic Chemistry Approaches for 5,8 Tetradecadienoic Acid and Its Analogs

Stereoselective Total Synthesis of 5,8-Tetradecadienoic Acid and Related Stereoisomers

The total synthesis of polyunsaturated fatty acids (PUFAs) like this compound, particularly with the natural (5Z,8Z) configuration, presents a significant challenge in organic chemistry. The primary difficulty lies in the stereoselective construction of the cis double bonds at specific locations within the carbon chain. While a complete total synthesis specifically for this compound is not extensively detailed in the available literature, the strategies employed for other complex PUFAs provide a roadmap for its potential synthesis. A convergent approach is often favored, where different fragments of the molecule are synthesized separately and then joined together.

A key reaction in the synthesis of PUFAs with Z-configuration is the Wittig reaction. organic-chemistry.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. nih.gov By carefully selecting the ylide and the reaction conditions, the geometry of the resulting double bond can be controlled. Non-stabilized ylides, for instance, typically lead to the formation of (Z)-alkenes. organic-chemistry.org

For the synthesis of a complex PUFA like (5Z,8Z,10E,14Z)-12-hydroxy-17,18-epoxy-5,8,10,14-eicosatetraenoic acid, a convergent strategy was employed, assembling the molecule from six simpler fragments. researchgate.net This synthesis utilized SN2 alkynylation reactions and a Sonogashira coupling to build the carbon backbone. researchgate.net Subsequent partial hydrogenation of the alkyne precursors using a Lindlar catalyst is a common method to generate cis-double bonds. researchgate.net

The precise placement and stereochemical control of double bonds are paramount in the synthesis of PUFAs. A variety of methodologies have been developed to address this challenge.

The Wittig reaction is a cornerstone in this field. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides generally provide high Z-selectivity, which is crucial for the synthesis of naturally occurring PUFAs with cis-double bonds. organic-chemistry.orgresearchgate.net The choice of solvent and the presence or absence of lithium salts can also influence the stereoselectivity of the reaction. pitt.edu

Organometallic coupling reactions , such as the Sonogashira coupling, are also valuable tools for constructing the carbon skeleton of fatty acids. These reactions allow for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, often serving as a prelude to the formation of double or triple bonds at specific locations.

Another important technique is the stereoselective reduction of alkynes . The partial hydrogenation of an internal alkyne using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a classic and effective method for the synthesis of cis-alkenes. For the synthesis of trans-alkenes, dissolving metal reduction (e.g., sodium in liquid ammonia) is typically employed.

For the synthesis of polyunsaturated natural products, a highly attractive approach is to utilize commercially available PUFAs like arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid as starting materials. researchgate.net This strategy has the significant advantage of preserving the multiple Z-configured double bonds already present in the starting material, allowing for their precise incorporation into the final product. researchgate.net

| Method | Description | Stereoselectivity |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Dependent on ylide structure; non-stabilized ylides favor (Z)-alkenes. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne and an aryl or vinyl halide. | Forms a carbon-carbon single bond, setting the stage for subsequent alkyne reduction. |

| Lindlar Hydrogenation | Catalytic hydrogenation of an alkyne over a poisoned palladium catalyst. | High selectivity for the formation of (Z)-alkenes. |

| Dissolving Metal Reduction | Reduction of an alkyne using an alkali metal (e.g., Na) in liquid ammonia. | High selectivity for the formation of (E)-alkenes. |

Synthesis of Biologically Relevant Derivatives for Research Applications

To investigate the biological roles and metabolic pathways of this compound, a variety of its derivatives are required for use as analytical standards and for mechanistic studies.

Fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) are commonly prepared for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov These esters are more volatile and less polar than the free fatty acids, making them more amenable to GC analysis.

The preparation of these esters typically involves esterification of the carboxylic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. google.comwordpress.comalfa-chemistry.com Another common method is the use of boron trifluoride in methanol (B129727). researchgate.net For a more gentle esterification, especially for sensitive compounds, diazomethane (B1218177) or its safer alternative, trimethylsilyldiazomethane, can be used. emich.edu

| Ester | IUPAC Name | CAS Number |

| Methyl (5Z,8Z)-5,8-tetradecadienoate | methyl (5Z,8Z)-tetradeca-5,8-dienoate | 18829-89-5 |

| Ethyl (5Z,8Z)-5,8-tetradecadienoate | ethyl (5Z,8Z)-tetradeca-5,8-dienoate | 28369-25-7 |

Hydroxylated fatty acids are important metabolites and signaling molecules. The enzymatic hydroxylation of fatty acids can be achieved using various enzymes, including cytochrome P450 monooxygenases and lipoxygenases. nih.govresearchgate.net Chemical methods for the hydroxylation of fatty acids often involve the use of strong oxidizing agents, but these methods can lack regioselectivity. More controlled chemical syntheses can be achieved by first introducing a functional group at the desired position, which can then be converted to a hydroxyl group.

Acylcarnitines are esters of fatty acids and carnitine, and they play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. nih.govyoutube.com The chemical synthesis of acylcarnitines can be challenging due to the zwitterionic nature of carnitine. One approach involves the activation of the fatty acid, for example, by converting it to an acyl chloride or an anhydride (B1165640), followed by reaction with carnitine. The synthesis of dicarboxylic acylcarnitines has been achieved by reacting the corresponding cyclic anhydride or isopropylidene ester of the dicarboxylic acid with carnitine chloride in trifluoroacetic acid. While a specific synthesis for 5,8-tetradecadienoyl-carnitine is not detailed, these general methods would be applicable.

Macrocyclic compounds, including polyazamacrolides, are of significant interest due to their diverse biological activities. Dienoic acids can serve as valuable precursors for the synthesis of these complex structures. The double bonds in the fatty acid chain provide handles for various chemical transformations, including ring-closing metathesis (RCM) and other cyclization strategies. core.ac.ukcam.ac.uk

For instance, a strategy for the synthesis of macrocycles can involve a "build/couple/pair" approach, where linear precursors containing functionalities for cyclization are first constructed and then subjected to a macrocyclization step. cam.ac.uk The synthesis of tetraenoic macrodiolides has been achieved through the direct intermolecular cyclocondensation of a dienedioic acid with a diene diol. researchgate.net While the direct use of this compound as a precursor for polyazamacrolides is not explicitly documented, its structure suggests its potential as a building block in the diversity-oriented synthesis of macrocycles. core.ac.uk

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalytic and chemoenzymatic approaches offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. scielo.br

Lipases are a class of enzymes that are widely used in the synthesis of fatty acid derivatives. nih.gov They can catalyze esterification, transesterification, and amidation reactions with high chemo-, regio-, and enantioselectivity. nih.govorgsyn.org For example, Candida antarctica lipase (B570770) B (Novozym 435) is a robust and versatile biocatalyst for the esterification of fatty acids. researchgate.net The lipase-catalyzed synthesis of esters of various fatty acids has been extensively studied, and these methods could be applied to this compound. nih.gov

Enzymatic hydroxylation provides a powerful tool for the regioselective and stereoselective introduction of hydroxyl groups into fatty acid chains. researchgate.net Enzymes such as lipoxygenases can introduce hydroperoxy groups at specific positions, which can then be reduced to the corresponding hydroxylated fatty acids. nih.gov

Ecological and Inter Species Research on 5,8 Tetradecadienoic Acid

Role in Insect Chemical Ecology: Pheromones and Defensive Secretions

5,8-Tetradecadienoic acid is a fatty acid that has been identified as a component of the chemical defense arsenal (B13267) in several insect species, particularly within the order Thysanoptera (thrips) and the family Coccinellidae (ladybird beetles). In these insects, the compound is typically found in anal or pupal secretions and is believed to function as an allomone, a substance that mediates interspecific interactions by deterring predators or competitors.

Research into the chemical ecology of thrips has revealed that their anal exudates are complex mixtures containing a variety of compounds, including hydrocarbons, esters, aromatic compounds, monoterpenes, and various fatty acids. usda.gov Among these, this compound has been identified as a constituent of the defensive secretions in several species of Phlaeothripidae. usda.govuni-bayreuth.de For instance, it is found alongside other saturated and unsaturated fatty acids in the anal droplets used for defense. uni-bayreuth.dekeele.ac.uk These secretions are deployed when the insects are confronted by adversaries, functioning as repellents or contact irritants. usda.gov

In the ladybird beetle family, a derivative of this fatty acid plays a crucial role in pupal defense. The pupal defensive secretion of the 24-pointed ladybird beetle, Subcoccinella vigintiquatuorpunctata, contains a mixture of macrocyclic polyamines. nih.govresearchgate.net These complex molecules are formed from two building blocks, one of which is (S)-(5Z,8Z)-11-(2-hydroxyethylamino)-5,8-tetradecadienoic acid. researchgate.net These secretions are exuded from glandular hairs and effectively deter predators like ants. nih.gov The specific combination and oligomerization of these building blocks appear to be carefully controlled by the insect, resulting in species-specific defensive cocktails. nih.gov

Table 1: Presence of this compound and Its Derivatives in Insect Secretions

| Insect Species | Order/Family | Secretion Type | Compound Identified | Proposed Function | Reference |

|---|---|---|---|---|---|

| Various Thrips Species | Thysanoptera: Phlaeothripidae | Anal Droplet | This compound | Defensive Allomone | usda.govuni-bayreuth.de |

| Elaphrothrips tuberculatus | Thysanoptera: Phlaeothripidae | Anal Secretion | This compound | Defensive Allomone (part of a mixture) | usda.gov |

| Ponticulothrips spp. | Thysanoptera: Phlaeothripidae | Anal Secretion | Tetradecadienoic acid (isomer not specified) | Defensive Allomone (accompanies active naphthoquinones) | jst.go.jp |

| Subcoccinella vigintiquatuorpunctata (24-pointed ladybird beetle) | Coleoptera: Coccinellidae | Pupal Secretion | (S)-(5Z,8Z)-11-(2-hydroxyethylamino)-5,8-tetradecadienoic acid (as a building block for polyazamacrolides) | Chemical Defense | nih.govresearchgate.net |

Microbial Interactions and Metabolite Signaling

While this compound itself is noted in insects and mammals, structurally related keto and hydroxy fatty acids have been identified as products of microbial metabolism, where they play roles in signaling and antimicrobial activity. These findings highlight the versatility of the tetradecadienoic acid backbone in biological systems.

A study on a coral-associated actinomycete of the genus Micrococcus led to the isolation of two new unsaturated keto fatty acids: (6E,8Z)-5-oxo-6,8-tetradecadienoic acid and its (6E,8E)-isomer. beilstein-journals.org These compounds demonstrated selective antibacterial activity. The (6E,8Z) isomer was more effective against the plant pathogen Rhizobium radiobacter, while the (6E,8E)-isomer was more effective against the fish pathogen Tenacibaculum maritimum. beilstein-journals.org This suggests a role for these metabolites in mediating competitive interactions within their marine environment. Furthermore, both compounds were found to act as agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, indicating a potential for cross-kingdom signaling. beilstein-journals.org

In the fungal kingdom, derivatives of tetradecadienoic acid are also produced. For example, the yeast Pichia guilliermondii transiently accumulates 8-hydroxy-3Z,5Z-tetradecadienoic acid during the biosynthesis of γ-decalactone, a significant flavor and fragrance compound. This hydroxy fatty acid is considered a putative intermediate in the β-oxidation degradation pathway of ricinoleic acid.

Table 2: this compound Analogs in Microbial Systems

| Microorganism | Kingdom/Phylum | Compound Identified | Observed Activity/Role | Reference |

|---|---|---|---|---|

| Micrococcus sp. (coral-associated) | Bacteria: Actinobacteria | (6E,8Z)- and (6E,8E)-5-oxo-6,8-tetradecadienoic acids | Selective antibacterial activity; PPARα and PPARγ agonism | beilstein-journals.org |

| Pichia guilliermondii | Fungi: Ascomycota | 8-hydroxy-3Z,5Z-tetradecadienoic acid | Putative intermediate in the biosynthesis of γ-decalactone |

Cross-Kingdom Comparative Studies of Fatty Acid Metabolism

Comparative studies reveal that this compound and its isomers are not only involved in chemical defense and microbial signaling but also appear as intermediates in fatty acid metabolism across different kingdoms, particularly in mammals under certain pathophysiological conditions.

In humans, (5Z,8Z)-tetradeca-5,8-dienoic acid, also known as Goshuyic acid, is recognized as an intermediate of unsaturated fatty acid oxidation. hmdb.canih.gov Its presence in plasma at elevated levels is associated with certain inherited metabolic disorders. hmdb.caresearchgate.net Specifically, patients with very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency show increased plasma concentrations of this compound (14:2ω6), along with other unusual fatty acids like 5-tetradecenoic acid (14:1ω9). researchgate.netnih.gov In these patients, the fatty acid is found in both free and esterified forms. researchgate.net Similarly, individuals with multiple acyl-CoA dehydrogenase (MAD) deficiency can also exhibit variable increases of this compound. researchgate.netnih.gov The accumulation of these intermediates is a diagnostic marker, indicating a bottleneck in the mitochondrial β-oxidation pathway. ebi.ac.uk

In other mammals, such as piglets, this compound has been identified as a fecal metabolite. frontiersin.org Its concentration was found to be significantly enriched in low-birth-weight piglets compared to normal-birth-weight piglets at day 7 of life, suggesting a link between birth weight status and alterations in fatty acid metabolism and gut microbiota activity. frontiersin.org

This cross-kingdom comparison underscores the divergent roles of this compound. In insects, it is a component of sophisticated chemical defenses. In microbes, its analogs function as signaling molecules and antibiotics. In mammals, it primarily appears as a metabolic intermediate, the accumulation of which signals a disruption in fundamental energy pathways.

Q & A

Q. Advanced Research Focus

- LASSO regression and PLS-DA are effective for selecting 5,8-TDA as a biomarker from high-dimensional lipidomic data, as demonstrated in CKD studies (error rate <5%) .

- ROC analysis and logistic regression validate diagnostic performance (e.g., AUC = 1.00 for AD vs. controls) .

- Confounder adjustment : Include covariates like BMI, blood pressure, and ApoEε4 status to control for clinical heterogeneity .

How should contradictory findings about 5,8-TDA’s role in different diseases be addressed?

Advanced Research Focus

Contradictions (e.g., elevated 5,8-TDA in CKD vs. MCI) may arise from:

- Tissue-specific metabolism : Renal vs. neuronal lipid handling.

- Experimental variables : Differences in sample collection (plasma vs. urine), storage conditions, or cohort demographics.

- Pathway crosstalk : Interactions with other metabolites (e.g., arachidonic acid) may modulate 5,8-TDA’s effects .

Mitigation : Use standardized protocols (see ICES metadata guidelines for sample tracking) and replicate findings across independent cohorts.

What experimental controls are critical when studying 5,8-TDA in disease models?

Q. Advanced Research Focus

- Negative controls : Include healthy subjects matched for age, sex, and comorbidities .

- Technical controls : Spike-and-recovery experiments to validate extraction efficiency.

- Biological replicates : Use ≥3 replicates to account for intra-group variability .

- Clinical confounders : Adjust for variables like creatinine clearance (CKD) or ApoEε4 status (AD) .

How can 5,8-TDA data be integrated with multi-omics datasets for mechanistic insights?

Q. Advanced Research Focus

- Bioinformatics pipelines : Combine lipidomics with transcriptomics (e.g., RNA-seq) to link 5,8-TDA levels to gene expression (e.g., FXR/RXR targets) .

- Pathway enrichment tools : Use KEGG or Reactome to identify co-regulated pathways.

- Network analysis : Construct metabolite-protein interaction networks using platforms like Cytoscape .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.